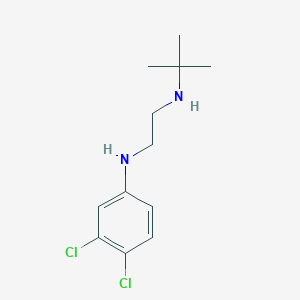
N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It features a tert-butyl group attached to one nitrogen atom and a 3,4-dichlorophenyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine typically involves the reaction of tert-butylamine with 3,4-dichlorophenylacetonitrile, followed by reduction. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dichlorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in solvents like water or acetic acid.
Reduction: LiAlH4, NaBH4 in solvents like THF or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-dione, while reduction may produce N1-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine derivatives.
Scientific Research Applications
N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N1-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and dichlorophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-dione
- N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diol
- N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine derivatives
Uniqueness
This compound is unique due to the presence of both tert-butyl and dichlorophenyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
75542-45-9 |
|---|---|
Molecular Formula |
C12H18Cl2N2 |
Molecular Weight |
261.19 g/mol |
IUPAC Name |
N'-tert-butyl-N-(3,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H18Cl2N2/c1-12(2,3)16-7-6-15-9-4-5-10(13)11(14)8-9/h4-5,8,15-16H,6-7H2,1-3H3 |
InChI Key |
WUVHQEHFNKMUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCNC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















